molecular formula C27H28N2O3S B11091666 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

Cat. No.: B11091666
M. Wt: 460.6 g/mol
InChI Key: UZIXKCKHCMLMAU-UHFFFAOYSA-N
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Description

4-(3-Benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a benzylidene derivative with a thiourea derivative under acidic conditions.

    Introduction of Benzamide Group: The benzamide group is introduced through the reaction of the thiazolidinone intermediate with 4-ethylphenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

4-(3-Benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.

    Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
  • 3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • (3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-pentyl-1,3-dihydro-2H-indol-2-one

Uniqueness

4-(3-Benzyl-4-oxo-13-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide is unique due to its specific structural features, such as the presence of the thiazolidinone ring and the ethylphenoxyethyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide

InChI

InChI=1S/C27H28N2O3S/c1-2-20-8-14-24(15-9-20)32-17-16-28-26(31)22-10-12-23(13-11-22)27-29(25(30)19-33-27)18-21-6-4-3-5-7-21/h3-15,27H,2,16-19H2,1H3,(H,28,31)

InChI Key

UZIXKCKHCMLMAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

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